molecular formula C16H22N2OS B3084510 1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142213-00-0

1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084510
CAS No.: 1142213-00-0
M. Wt: 290.4 g/mol
InChI Key: ODRXMJMWKJYZNR-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is an organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of the butoxyphenyl group and the thiol functionality in its structure makes this compound particularly interesting for research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-butoxybenzaldehyde with urea and acetylacetone under acidic or basic conditions to form the dihydropyrimidine core. The thiol group is then introduced through a subsequent thiolation reaction using appropriate thiolating agents such as thiourea or hydrogen sulfide .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects. Additionally, the aromatic ring and dihydropyrimidine core can interact with DNA and other biomolecules, further contributing to its mechanism of action .

Comparison with Similar Compounds

1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be compared with other similar compounds, such as:

    1-(4-Butoxyphenyl)-2-thiol-4,4-dimethyl-1,4-dihydropyrimidine: Similar structure but different substitution pattern.

    1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-amine: Contains an amine group instead of a thiol group.

    1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-ol: Contains a hydroxyl group instead of a thiol group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-(4-butoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-4-5-12-19-14-8-6-13(7-9-14)18-11-10-16(2,3)17-15(18)20/h6-11H,4-5,12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRXMJMWKJYZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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